VMAT2 Binding Affinity and Selectivity: Valbenazine vs. Tetrabenazine's Active Metabolites
Valbenazine exhibits potent inhibition of VMAT2 with a Ki of 110–190 nM in rat striatal homogenates and a Ki of 150 nM in human platelets . In a comprehensive selectivity screen against a panel of 80 receptors, transporters, and ion channels, valbenazine demonstrated >100-fold selectivity for VMAT2 over other monoamine receptors, including dopamine D1 and D2, serotonin 5-HT1A, 5-HT2A, 5-HT2B, and adrenergic α1 receptors . This selectivity profile contrasts with tetrabenazine, a racemic mixture that generates both active and inactive metabolites with varying VMAT2 affinity and broader off-target interactions [1].
| Evidence Dimension | VMAT2 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 110–190 nM (rat striatum); 150 nM (human platelets) |
| Comparator Or Baseline | Tetrabenazine active metabolite (+)-α-DHTBZ: Ki ~ 1-5 nM; racemic mixture exhibits variable affinity across metabolites |
| Quantified Difference | Valbenazine is a prodrug designed to yield a single active stereoisomer with consistent affinity; tetrabenazine yields multiple metabolites with varying potencies |
| Conditions | In vitro radioligand binding assays |
Why This Matters
For researchers, the consistent and well-characterized single-entity nature of valbenazine eliminates the pharmacokinetic and pharmacodynamic variability inherent to racemic mixtures, ensuring reproducible experimental outcomes.
- [1] Niemann N, Jankovic J. Real-World Experience with VMAT2 Inhibitors. Clin Neuropharmacol. 2019;42(2):37-41. View Source
